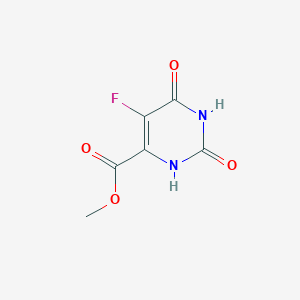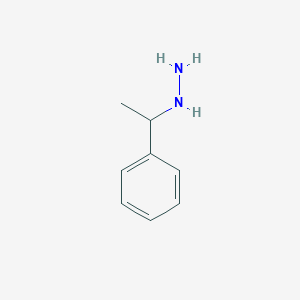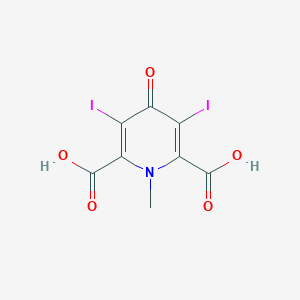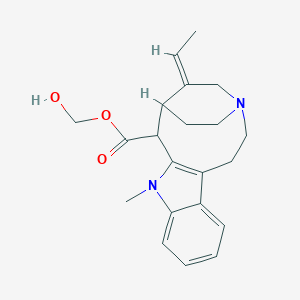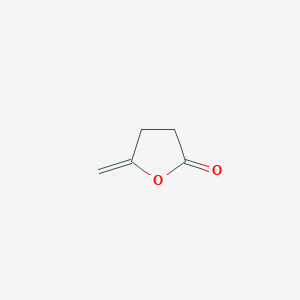
gamma-Methylene-gamma-butyrolactone
概要
説明
Gamma-methylene-gamma-butyrolactones are a class of chemical compounds characterized by a lactone ring with an exocyclic methylene group. These compounds are found in various natural products and are known for their biological activities, including allergenic properties and anticancer effects. They are highly electrophilic structures that can act as Michael acceptors towards nucleophilic residues of proteins, which is relevant to their role in allergic contact dermatitis (ACD) and chronic actinic dermatitis (CAD) .
Synthesis Analysis
The synthesis of gamma-methylene-gamma-butyrolactones has been explored through various methods. One approach involves a highly enantioselective chromium-catalyzed carbonyl 2-(alkoxycarbonyl)allylation followed by lactonization, which allows for the creation of enantioenriched alpha-exo-methylene gamma-butyrolactones . Another method reported involves the transformation of olefin–dibromocarbene adducts into methyl 1-(dimethylaminomethyl)cyclopropanecarboxylates, followed by treatment with trimethylsilyl iodide and thermolytic distillation to yield alpha-methylene-gamma-butyrolactones with high regio- and stereoselectivity . Additionally, a tandem allylboration/lactonization process has been developed for the asymmetric synthesis of alpha-methylene-gamma-butyrolactones, which has been used in the total synthesis of eupomatilones .
Molecular Structure Analysis
The molecular structure of gamma-methylene-gamma-butyrolactones is characterized by the presence of an alpha-methylene group adjacent to the lactone ring. This structural motif is central to the biological activity of these compounds. The enantioselectivity of the allergic reaction induced by these compounds is notable, as an individual sensitized to one enantiomer will not develop clinical symptoms when exposed to the other enantiomer .
Chemical Reactions Analysis
Gamma-methylene-gamma-butyrolactones are highly reactive due to their electrophilic nature, which allows them to form adducts with nucleophilic residues in proteins. This reactivity is implicated in the mechanism of allergic contact dermatitis. Moreover, these compounds are photoreactive and can form [2 + 2] photoadducts with thymine/thymidine, which may explain the progression of allergic contact dermatitis towards chronic actinic dermatitis .
Physical and Chemical Properties Analysis
The physical and chemical properties of gamma-methylene-gamma-butyrolactones are influenced by their molecular structure. These compounds are typically electrophilic and can participate in various chemical reactions, including Michael addition. Their biological activities, such as allergenic effects and anticancer properties, are a direct consequence of their chemical reactivity. For instance, alpha-methylene-gamma-butyrolactones have been prepared and tested for their allergenic properties, showing that the length of the carbon chain influences their reactivity with skin proteins . In the context of anticancer activity, structure-activity relationship (SAR) studies have identified specific analogues that inhibit cancer cell growth and tumor growth in models of ovarian cancer .
科学的研究の応用
Renaissance and Synthetic Approaches
Gamma-methylene-gamma-butyrolactone has seen a significant resurgence in research interest, particularly in the context of synthetic chemistry. Recent advancements in synthetic approaches for alpha-methylene-gamma-butyrolactones and alpha-alkylidene-gamma-butyrolactones have been explored, highlighting novel methods including those developed by specific research groups (Kitson, Millemaggi, & Taylor, 2009).
Role in Anticancer Pharmacophore Mapping
Gamma-methylene-gamma-butyrolactone has been pivotal in the development of anticancer therapies. A study conducted a three-dimensional pharmacophore mapping of certain anticancer alpha-methylene-gamma-butyrolactones, correlating their chemical structures with cytostatic activity. This research provides a foundation for future anticancer drug development (Lee & Huang, 2003).
Applications in Organic Synthesis
The compound has shown significant utility in organic synthesis. For instance, a study focused on the cross metathesis reactions of alpha-methylene-gamma-butyrolactone, revealing its potential for creating complex molecular structures (Raju et al., 2007). Additionally, gamma-methylene-gamma-butyrolactone has been used in the efficient assembly of alpha-methylene-gamma-butyrolactones via novel tandem Claisen–ene rearrangement methods, highlighting its versatility in synthetic applications (Leclercq & Markó, 2005).
Bioactive Natural Products
Gamma-methylene-gamma-butyrolactone plays a role in skin bioactive natural products. Sesquiterpene lactones containing an alpha-methylene-gamma-butyrolactone moiety are found in plants and have significant dermatological effects. This research area is crucial for understanding skin-related pathologies and developing topical treatments (Lepoittevin, Berl, & Giménez-Arnau, 2009).
Applications in Gene Transfer
The compound has been utilized in the synthesis of a laterally branched polyamine from alpha-methylene-gamma-butyrolactone, showcasing its potential in gene transfer technologies (Jean, Le Roch, Renault, & Uriac, 2005).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
5-methylideneoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c1-4-2-3-5(6)7-4/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFBVNDLLGPEKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50142924 | |
| Record name | Dihydro-5-methylenefuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50142924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
gamma-Methylene-gamma-butyrolactone | |
CAS RN |
10008-73-8 | |
| Record name | Dihydro-5-methylene-2(3H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10008-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-4-pentenoic acid gamma-lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010008738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydro-5-methylenefuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50142924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydro-5-methylenefuran-2(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.992 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXY-4-PENTENOIC ACID .GAMMA.-LACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6FM50XSNZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



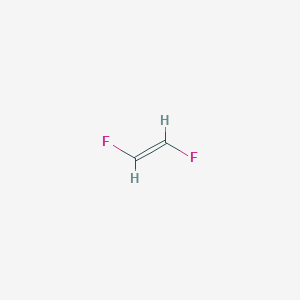
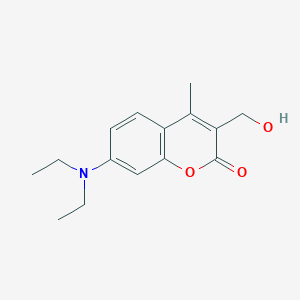
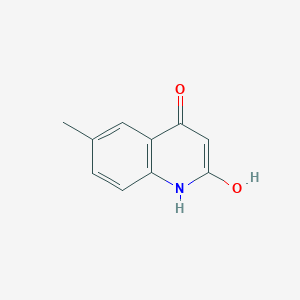
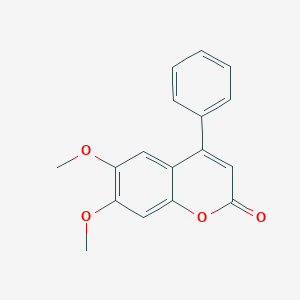
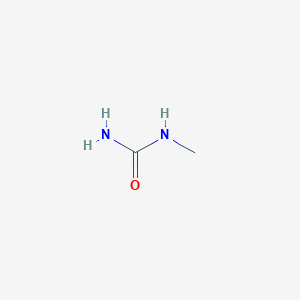
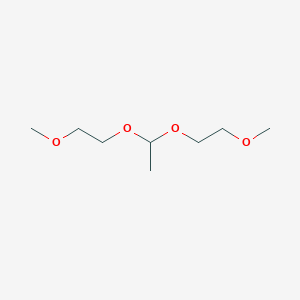
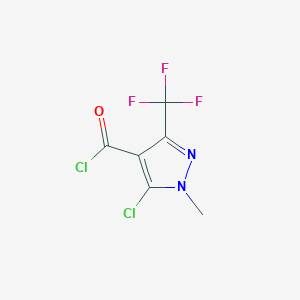
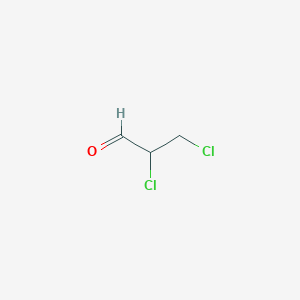
![tert-butyl N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]carbamate](/img/structure/B154344.png)
![Hexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B154347.png)
